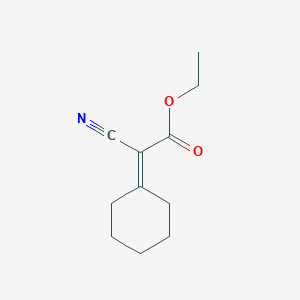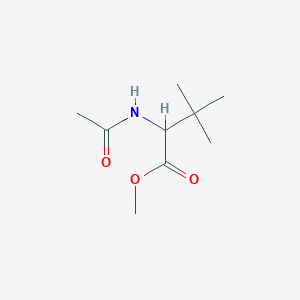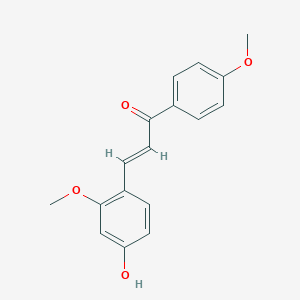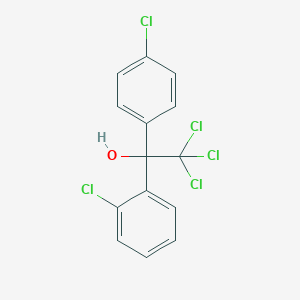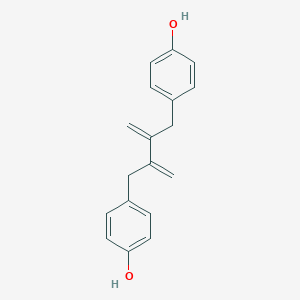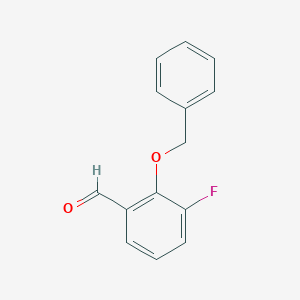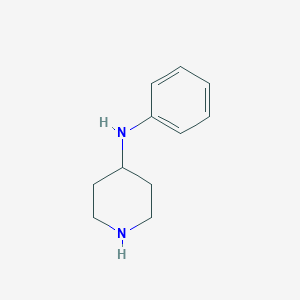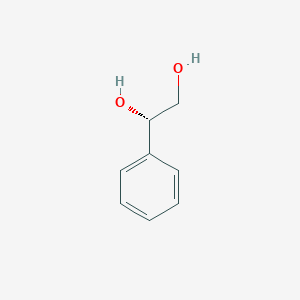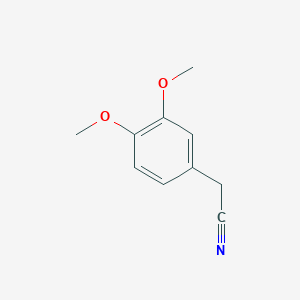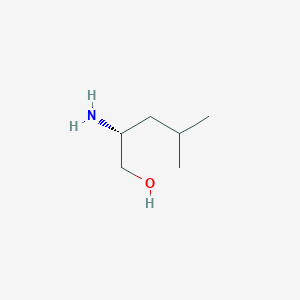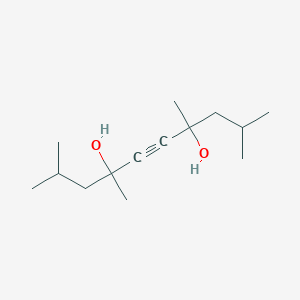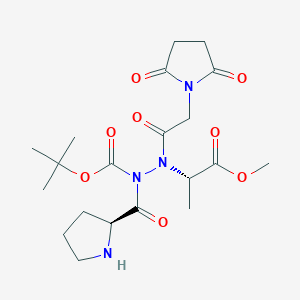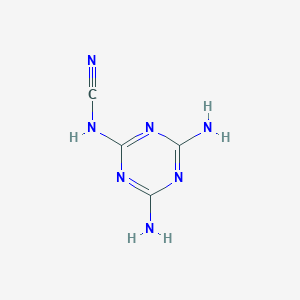
Cyanomelamine
Descripción general
Descripción
Cyanomelamine is a compound with the molecular formula C4H5N7 . It is also known by other names such as (4,6-diamino-1,3,5-triazin-2-yl)cyanamide . The molecular weight of Cyanomelamine is 151.13 g/mol .
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to cyanomelamine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Cyanomelamine includes a cyanide group within the molecule . The IUPAC name forAplicaciones Científicas De Investigación
1. Melamine and Cyanuric Acid in Animal Feed and Environmental Risk Assessment
Recent research highlights the significance of melamine, closely related to cyanomelamine, in animal feed. Studies have shown that melamine can be present in low levels in food and feed, primarily from its legal use as a food contact material and as a trace contaminant in nitrogen supplements used in animal feeds. The toxicity of melamine involves the formation of crystals with cyanuric acid in renal tubules, potentially leading to acute kidney failure. Co-exposure to melamine and cyanuric acid shows higher toxicity compared with individual exposure. The risk assessments for melamine and its structural analogues, including cyanuric acid, have been re-evaluated by various health organizations following incidents of illegal pet food adulterations and adulteration of milk with melamine (Dorne et al., 2013).
2. Transformation and Effects of Melamine in Aquatic Animals
A study on the transformation of melamine in aquatic animals found that melamine in water could be quickly absorbed by aquatic animals. In the early stages of the experiment, absorbed melamine was eliminated in its original form. However, later stages showed the formation of ammeline, ammelide, and cyanuric acid due to the graded deamination of melamine. This research provides insights into the transformation of melamine in organisms, which is crucial for understanding the environmental impact of melamine and related compounds like cyanomelamine (Fan Yin-min, 2014).
3. Environmental Presence and Human Exposure Assessment
Studies on the occurrence of melamine and its derivatives, including cyanuric acid, in various environments like indoor dust, surface water, and drinking water, have been conducted. These studies provide important insights into human exposure to these compounds, other than dietary sources. The research underscores the widespread presence of melamine and its derivatives in the environment and the minimal risk they pose to ecological or human health at current levels (Zhu et al., 2018), (Zhu et al., 2019).
4. Flame Retardancy Enhancement of Melamine
Research has been conducted on enhancing the flame retardancy of melamine, a compound related to cyanomelamine. A study combined melamine with cyano ionic liquid to improve its thermal stability, demonstrating a synergistic effect on the thermal behaviors of melamine. This indicates potential applications in enhancing the flame retardancy of materials using combinations of melamine and related compounds (Liu et al., 2020).
Propiedades
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLNOQRNOLESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomelamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



